molecular formula C14H14N2O2 B11872400 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid

Cat. No.: B11872400
M. Wt: 242.27 g/mol
InChI Key: YCXDBCQHYQKZAD-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by a fused imidazo-pyridine ring system, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid typically involves a multi-step process. One common method includes the cyclocondensation reaction of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes . This reaction is carried out under mild conditions and often employs an electrocatalytic system to enhance efficiency and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of more saturated derivatives.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, which can modify the aromatic ring or the imidazo-pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to bind to and inhibit certain kinases that are involved in cell proliferation . This binding disrupts the signaling pathways that promote cancer cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid apart is its specific ring structure and the presence of the carboxylic acid group, which can influence its solubility, reactivity, and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C14H14N2O2/c17-14(18)12-7-4-8-13-15-11(9-16(12)13)10-5-2-1-3-6-10/h1-3,5-6,9,12H,4,7-8H2,(H,17,18)

InChI Key

YCXDBCQHYQKZAD-UHFFFAOYSA-N

Canonical SMILES

C1CC(N2C=C(N=C2C1)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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